N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(2-methoxyphenyl)acetamide
CAS No.: 1421522-49-7
Cat. No.: VC4868222
Molecular Formula: C21H19N3O5
Molecular Weight: 393.399
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421522-49-7 |
|---|---|
| Molecular Formula | C21H19N3O5 |
| Molecular Weight | 393.399 |
| IUPAC Name | N-[6-(1,3-benzodioxol-5-ylmethoxy)pyrimidin-4-yl]-2-(2-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C21H19N3O5/c1-26-16-5-3-2-4-15(16)9-20(25)24-19-10-21(23-12-22-19)27-11-14-6-7-17-18(8-14)29-13-28-17/h2-8,10,12H,9,11,13H2,1H3,(H,22,23,24,25) |
| Standard InChI Key | QORBBDXVSNVOHI-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1CC(=O)NC2=CC(=NC=N2)OCC3=CC4=C(C=C3)OCO4 |
Introduction
Synthesis of Similar Compounds
The synthesis of compounds featuring a pyrimidine core and a benzo[d]dioxole moiety typically involves multi-step organic reactions. These reactions often require careful control of conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product. Common methods include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts such as triethylamine or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to facilitate the reactions.
Potential Applications
Similar compounds have been investigated for their potential applications in medicinal chemistry, particularly in drug development targeting specific biological pathways. The presence of a benzo[d]dioxole moiety suggests potential pharmacological properties, which could be leveraged in therapeutic agents.
Research Findings and Future Directions
While specific research findings on N-(6-(benzo[d]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(2-methoxyphenyl)acetamide are not available, studies on related compounds highlight the importance of structure-activity relationships in optimizing biological activity. Future research should focus on synthesizing this compound and evaluating its biological activity through in vitro and in vivo studies.
Data Tables
Given the lack of specific data on N-(6-(benzo[d]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(2-methoxyphenyl)acetamide, the following table provides general information on a similar compound, N-(6-(benzo[d]dioxol-5-ylmethoxy)pyrimidin-4-yl)-5-chloro-2-methoxybenzamide, to illustrate the type of data that might be relevant:
| Property | Value |
|---|---|
| CAS Number | 50773-41-6 |
| Molecular Formula | Not specified for the target compound, but similar compounds have complex formulas |
| Molecular Weight | Not specified for the target compound, but similar compounds have weights around 400-500 g/mol |
| Synthesis Conditions | Typically involves solvents like DMF or DMSO and catalysts like triethylamine or EDCI |
| Potential Applications | Medicinal chemistry, drug development |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume